molecular formula C15H13BrN2O2 B3719423 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide

3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B3719423
M. Wt: 333.18 g/mol
InChI Key: LKYCGOVBIABECZ-YVLHZVERSA-N
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Description

“3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13BrN2O2 . It is available from various suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” consists of a bromobenzene ring attached to a hydrazide group, which is in turn connected to a phenyl ring via a double bond . The phenyl ring also has a hydroxyl group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” include a molecular weight of 333.185 . The solubility of the compound in DMSO is unknown .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Crystal Structure Analysis : Zheng Chang-zheng (2011) synthesized a closely related compound, Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide, detailing its crystal structure and classifying it in the monoclinic crystal system. This provides insights into the structural characteristics of similar compounds like 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide (Zheng Chang-zheng, 2011).

Role in Corrosion Inhibition

  • Corrosion Inhibition : A. Singh et al. (2021) conducted a study on hydroxy acetophenone derivatives, including compounds structurally similar to this compound. These compounds were evaluated as corrosion inhibitors for mild steel in acidic media. This indicates the potential application of this compound in protecting metal surfaces from corrosion (A. Singh et al., 2021).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Evaluation : Pradeep Kumar et al. (2017) synthesized and evaluated a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, closely related to the subject compound. They discovered that certain compounds in this series exhibited potent antimicrobial and anticancer properties. This suggests that this compound could also possess similar biological activities (Pradeep Kumar et al., 2017).

Applications in Complex Formation

  • Formation of Metal Complexes : J. Yu (2013) synthesized and characterized oxovanadium(V) complexes with hydrazone ligands, including derivatives of this compound. This study showcases the potential of such compounds in forming complexes with metals, which could have implications in various fields including catalysis and materials science (J. Yu, 2013).

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYCGOVBIABECZ-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide

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